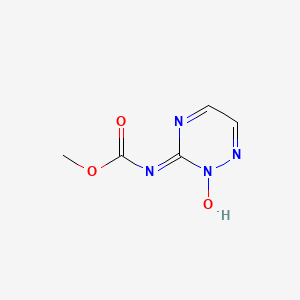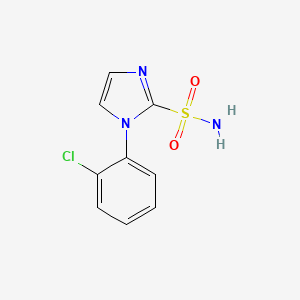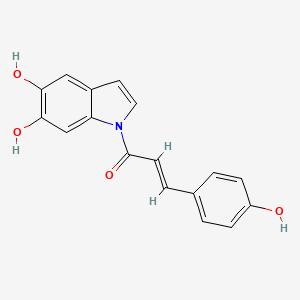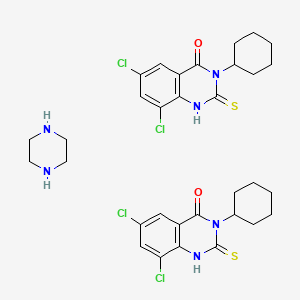
6-Benzylsulfanyl-7-ethylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzylsulfanyl-7-ethylpurine is a chemical compound with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
準備方法
The synthesis of 6-Benzylsulfanyl-7-ethylpurine typically involves the reaction of 7-ethylpurine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
6-Benzylsulfanyl-7-ethylpurine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
科学的研究の応用
6-Benzylsulfanyl-7-ethylpurine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Benzylsulfanyl-7-ethylpurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in the purine biosynthesis and degradation pathways .
類似化合物との比較
6-Benzylsulfanyl-7-ethylpurine can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It has a similar structure but lacks the benzylsulfanyl group.
2-Benzylsulfanyl-7H-purin-6-one: Another purine derivative with a benzylsulfanyl group, but with different substitution patterns on the purine ring.
特性
CAS番号 |
21186-49-2 |
|---|---|
分子式 |
C14H14N4S |
分子量 |
270.35 g/mol |
IUPAC名 |
6-benzylsulfanyl-7-ethylpurine |
InChI |
InChI=1S/C14H14N4S/c1-2-18-10-17-13-12(18)14(16-9-15-13)19-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChIキー |
JREBKYPDLOIPEU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C(=NC=N2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


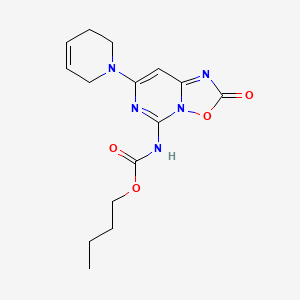

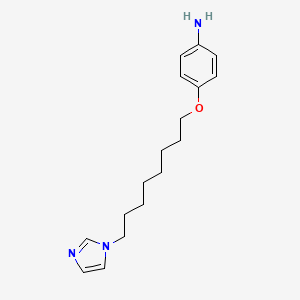
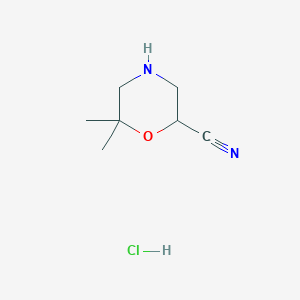
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
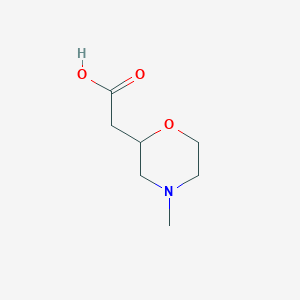
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
